4-[(2-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine
Description
4-[(2-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine is a pyrazolo[1,5-a]pyrazine derivative characterized by a 2-fluorobenzylthio group at position 4 and a 1-naphthyl substituent at position 2.
Properties
IUPAC Name |
4-[(2-fluorophenyl)methylsulfanyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3S/c24-20-11-4-2-7-17(20)15-28-23-22-14-21(26-27(22)13-12-25-23)19-10-5-8-16-6-1-3-9-18(16)19/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZVGYCLOJOXLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN=C(C4=C3)SCC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801145966 | |
| Record name | 4-[[(2-Fluorophenyl)methyl]thio]-2-(1-naphthalenyl)pyrazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801145966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040662-94-9 | |
| Record name | 4-[[(2-Fluorophenyl)methyl]thio]-2-(1-naphthalenyl)pyrazolo[1,5-a]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1040662-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(2-Fluorophenyl)methyl]thio]-2-(1-naphthalenyl)pyrazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801145966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Naphthyl Group: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, where a naphthyl boronic acid is reacted with a halogenated pyrazolo[1,5-a]pyrazine in the presence of a palladium catalyst.
Attachment of the Fluorobenzylthio Group: This can be done through a nucleophilic substitution reaction where a fluorobenzyl halide reacts with a thiol group on the pyrazolo[1,5-a]pyrazine core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzylthio group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at the benzyl position.
Scientific Research Applications
4-[(2-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or enzymes.
Mechanism of Action
The mechanism of action of 4-[(2-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzylthio group can enhance binding affinity through hydrophobic interactions and potential hydrogen bonding. The naphthyl group may contribute to π-π stacking interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs of pyrazolo[1,5-a]pyrazine derivatives, focusing on substituent variations and their impact on properties:
*Estimated based on structural similarity.
Key Observations:
- Substituent Lipophilicity: The 1-naphthyl group in the target compound likely increases lipophilicity (logP ~5.0) compared to phenyl derivatives (logP 3.8–4.2) due to its fused aromatic system .
- Solubility Modulation: Methoxy (e.g., 4-methoxyphenyl in ) and piperazinyl groups () reduce logP, enhancing aqueous solubility.
Biological Activity
The compound 4-[(2-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine is a member of the pyrazolo[1,5-a]pyrazine family, known for its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4-[(2-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine can be represented as follows:
This compound features a pyrazolo[1,5-a]pyrazine core with a fluorobenzylthio and naphthyl substituent, contributing to its unique chemical properties and biological activities.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 4-[(2-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine have shown effective inhibition against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as .
Antitumor Activity
The compound is also being explored for its potential antitumor effects. Research indicates that pyrazolo derivatives can inhibit tyrosine kinases (TKs), which are crucial in cancer cell proliferation and survival. In particular, compounds targeting Src family kinases (SFKs) have been identified as promising candidates for cancer treatment, particularly in neuroblastoma and glioblastoma multiforme .
The proposed mechanisms of action for 4-[(2-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine include:
- Enzyme Inhibition : The compound may act as a competitive inhibitor of specific enzymes involved in cell signaling pathways.
- Receptor Interaction : It has the potential to bind to various receptors that regulate cellular growth and differentiation.
Study 1: In Vitro Antimicrobial Evaluation
A recent study evaluated the antimicrobial activity of several pyrazole derivatives, including compounds similar to 4-[(2-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine. The results indicated that these compounds significantly inhibited the growth of Staphylococcus aureus and Staphylococcus epidermidis, with notable effects on biofilm formation .
Study 2: Antitumor Potential
In another investigation focused on the antitumor properties of pyrazolo derivatives, compounds were tested against human cancer cell lines. The results showed that certain derivatives could reduce cell viability significantly, suggesting their potential use in targeted cancer therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| 4-[(2-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine | Structure | Antimicrobial, Antitumor | TBD |
| 4-[(3-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine | Structure | Antimicrobial | 0.22 - 0.25 |
| Pyrazolo[3,4-d]pyrimidines | Structure | Cancer Treatment | TBD |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
